molecular formula C13H13N3 B14626626 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile CAS No. 55467-98-6

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile

Katalognummer: B14626626
CAS-Nummer: 55467-98-6
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: UKCFDFUCKBOCQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile is an organic compound that features a naphthalene ring substituted with an amino group and a propanenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile typically involves the reaction of 8-amino-1-naphthalenamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(8-Aminonaphthalen-1-yl)amino]propanenitrile is unique due to its combination of a naphthalene ring, an amino group, and a nitrile group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

55467-98-6

Molekularformel

C13H13N3

Molekulargewicht

211.26 g/mol

IUPAC-Name

3-[(8-aminonaphthalen-1-yl)amino]propanenitrile

InChI

InChI=1S/C13H13N3/c14-8-3-9-16-12-7-2-5-10-4-1-6-11(15)13(10)12/h1-2,4-7,16H,3,9,15H2

InChI-Schlüssel

UKCFDFUCKBOCQY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)NCCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.